![molecular formula C14H10BrF3O2Zn B14889502 4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically used as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the reaction of 4-(TRIFLUOROMETHOXY)PHENOXYMETHYL bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in appropriate containers to maintain its stability during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc atom is replaced by another metal or non-metal atom .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is widely used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In chemistry, it is used to create complex organic molecules that are difficult to synthesize using other methods. In biology and medicine, it is used to develop new drugs and study their mechanisms of action. In industry, it is used to produce high-performance materials with unique properties .
Mecanismo De Acción
The mechanism of action of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophile, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. The zinc atom in the compound acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds:
- 4-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHYL)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHOXY)BENZYLMAGNESIUM BROMIDE
Uniqueness: Compared to similar compounds, 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE offers unique reactivity and selectivity in cross-coupling reactions. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C14H10BrF3O2Zn |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
SXXADWZOYHPTAB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


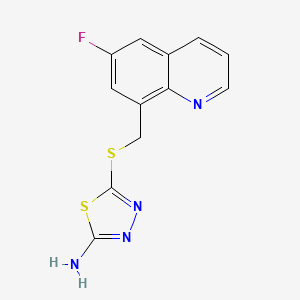
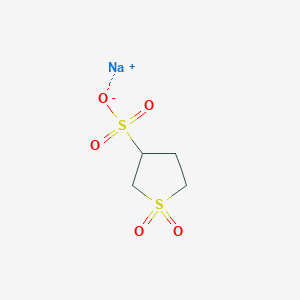
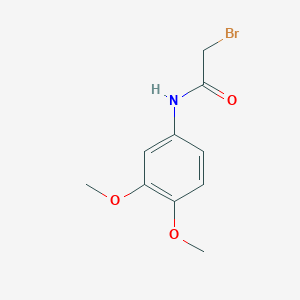
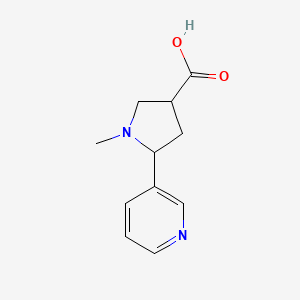
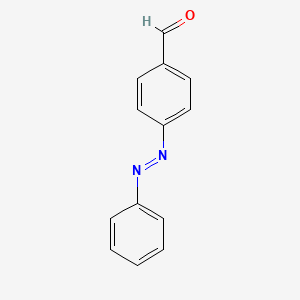
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
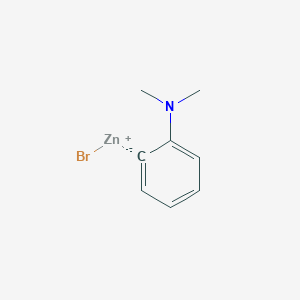
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
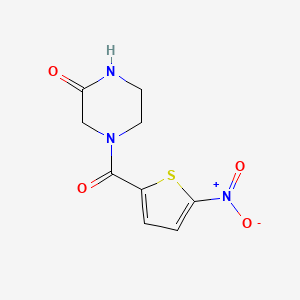

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
